3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Description
3-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a fluorophenyl group at position 3, a pyrrolidine ring at position 2, and a thiophene-methyl carboxamide substituent at position 5. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may improve solubility and binding interactions. The thiophene moiety contributes to π-π stacking and electronic effects.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-17-6-8-18(9-7-17)29-23(31)20-10-5-16(22(30)26-15-19-4-3-13-32-19)14-21(20)27-24(29)28-11-1-2-12-28/h3-10,13-14H,1-2,11-12,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWWTGVEMQPFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Tropomyosin receptor kinases (TrkA/B/C) . These kinases play a crucial role in various neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease. They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Chlorobenzyl : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine’s steric bulk .
- Thiophene vs. Thiadiazole : Thiophene’s aromaticity favors π-π interactions, whereas thiadiazole’s electronegative sulfur and nitrogen atoms may enhance hydrogen bonding .
- Pyrrolidine vs. Methoxyethyl : Pyrrolidine’s cyclic amine improves solubility and conformational rigidity, while methoxyethyl offers flexibility and polarity .
Research Findings and Implications
Structural and Electronic Effects
- Van der Waals and QSAR Considerations: Minor geometric differences in congener series (e.g., fluorophenyl vs. chlorobenzyl) significantly impact van der Waals interactions and electronic descriptors, influencing binding affinity and selectivity .
- NMR Analysis : Substituent-induced chemical shift changes (e.g., in thiophene vs. thiadiazole derivatives) correlate with altered electronic environments, affecting solubility and protein interactions .
Bioactivity Hypotheses
- The target compound’s pyrrolidine and thiophene groups may synergize to enhance kinase inhibition, as seen in analogs with similar motifs .
- Chlorobenzyl derivatives (e.g., 1146034-20-9) exhibit reduced metabolic clearance compared to fluorophenyl analogs, suggesting fluorine’s advantage in pharmacokinetics .
Lumping Strategy Relevance
Compounds with shared cores (e.g., quinazoline-4-one) but varying substituents could be "lumped" for predictive modeling, though distinct groups (e.g., thiophene-methyl) may necessitate separate evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
